An In-depth Technical Guide to 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol: Properties, Synthesis, and Analytical Methodologies
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, a compound of interest for researchers and professionals in drug development. In light of the limited publicly available data on this specific molecule, this document synthesizes information on structurally related compounds to propose robust methodologies for its synthesis, characterization, and analysis.
Introduction
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is a substituted phenol derivative with potential applications in medicinal chemistry and material science. Its structure, featuring a dichlorinated phenolic ring and a diaminoethyl side chain, suggests a range of chemical functionalities that could be exploited for the development of novel therapeutic agents or specialized polymers. The presence of the phenolic hydroxyl group, the amino groups, and the chlorinated aromatic ring creates a molecule with a unique combination of acidic, basic, and lipophilic characteristics. This guide aims to provide a foundational understanding of this compound and to equip researchers with the necessary technical insights for its further investigation.
Physicochemical Properties
While specific experimental data for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is not extensively documented, its core properties can be inferred from its chemical structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1179140-48-7 | Appchem[1] |
| Molecular Formula | C9H12Cl2N2O | Appchem[1] |
| Molecular Weight | 235.11 g/mol | Appchem[1] |
| SMILES | NCCNCC1=C(C(=CC(=C1)Cl)Cl)O | Appchem[1] |
Note: Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential for a complete characterization of this compound.
Proposed Synthesis Pathway
A plausible synthetic route for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol can be designed based on the Mannich reaction, a well-established method for the aminoalkylation of acidic protons located alpha to a carbonyl group, or in this case, an activated aromatic ring. The synthesis would likely proceed via the reaction of 4,6-dichlorophenol with formaldehyde and N-(2-aminoethyl)amine.
Caption: Proposed synthetic pathway for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol via the Mannich reaction.
Step-by-Step Experimental Protocol for Synthesis
This protocol is a proposed methodology and should be optimized for reaction conditions such as temperature, reaction time, and purification methods.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1 equivalent of 4,6-dichlorophenol in a suitable solvent such as ethanol or methanol.
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Reagent Addition: Add 1.1 equivalents of N-(2-aminoethyl)amine to the flask. From the dropping funnel, add 1.1 equivalents of aqueous formaldehyde dropwise to the stirred solution.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane).
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Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and properties of the synthesized compound.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene groups of the side chain, and the amine and hydroxyl protons. The ¹³C NMR will provide information on the number and type of carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the phenol, the N-H stretches of the amines, and the C-Cl stretches of the chlorinated aromatic ring.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to determine the purity of the synthesized compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification.
Caption: Workflow for the analytical characterization of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.
Potential Applications and Future Research
The structural motifs within 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol suggest several avenues for future research and potential applications.
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Medicinal Chemistry: The dichlorophenol moiety is found in a number of bioactive compounds. For instance, 2,4-dichloro-6-aminophenol is a known intermediate in the synthesis of some pharmaceuticals. The diamine side chain could act as a chelating agent for metal ions or interact with biological targets such as enzymes and receptors. The overall structure bears some resemblance to compounds with antimicrobial or anticancer activities.[2] Further studies should focus on evaluating its biological activity through in vitro and in vivo screening assays.
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Material Science: The presence of multiple reactive sites (hydroxyl and amino groups) makes this compound a potential monomer for the synthesis of novel polymers, such as polyamides or polyurethanes, with tailored properties. The chlorine atoms can also influence the material's flame retardancy and thermal stability.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. Based on data for the related compound 2-amino-4,6-dichlorophenol, it may cause skin and eye irritation.[3][4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, including its known properties, a proposed synthetic route, and a detailed plan for its analytical characterization. While there is a need for further experimental work to fully elucidate its chemical and biological profile, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals to unlock the potential of this intriguing molecule.
References
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Appchem. 2-((2-AMINOETHYLAMINO)METHYL)-4,6-DICHLOROPHENOL | 1179140-48-7. [Link]
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PubChem. 2-Amino-4,6-dichlorophenol. [Link]
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Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4,6-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]
